

Spectroscopic Profile of 1-Bromoheptane: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromoheptane**

Cat. No.: **B155011**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromoheptane**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1-bromoheptane** provides information about the number of different types of protons and their neighboring environments. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (-CH ₂ Br)	3.41	Triplet	6.8
H-2 (-CH ₂ CH ₂ Br)	1.85	Quintet	7.3
H-3 to H-6 (-CH ₂) ₄ -	1.25 - 1.45	Multiplet	-
H-7 (-CH ₃)	0.89	Triplet	6.7

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

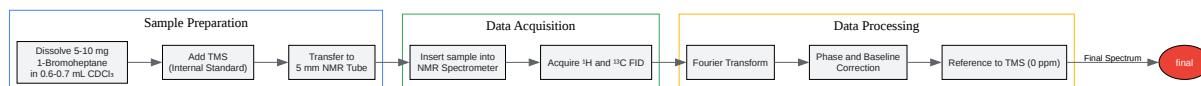
Carbon Assignment	Chemical Shift (ppm)
C-1 (-CH ₂ Br)	33.8
C-2 (-CH ₂ CH ₂ Br)	32.9
C-3	28.5
C-4	31.7
C-5	26.5
C-6	22.6
C-7 (-CH ₃)	14.0

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like **1-bromoheptane** is as follows:

- Sample Preparation: Approximately 5-10 mg of **1-bromoheptane** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.^[1] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence is typically used.
 - Number of Scans: 8 to 16 scans are generally sufficient for a clear spectrum.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Acquisition Time: Typically 2-4 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.[2]
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024) is required.[2][3]
 - Relaxation Delay: A delay of 2 seconds is common.[2]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.



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Figure 1: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **1-bromoheptane** exhibits characteristic absorption bands corresponding to the vibrations of its bonds.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2957, 2927, 2856	C-H stretching (alkane)	Strong
1465	C-H bending (CH ₂)	Medium
1378	C-H bending (CH ₃)	Medium
1255	CH ₂ wagging	Medium
724	CH ₂ rocking	Medium
646	C-Br stretching	Strong

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like **1-bromoheptane**, the following Attenuated Total Reflectance (ATR) or transmission methods can be used.

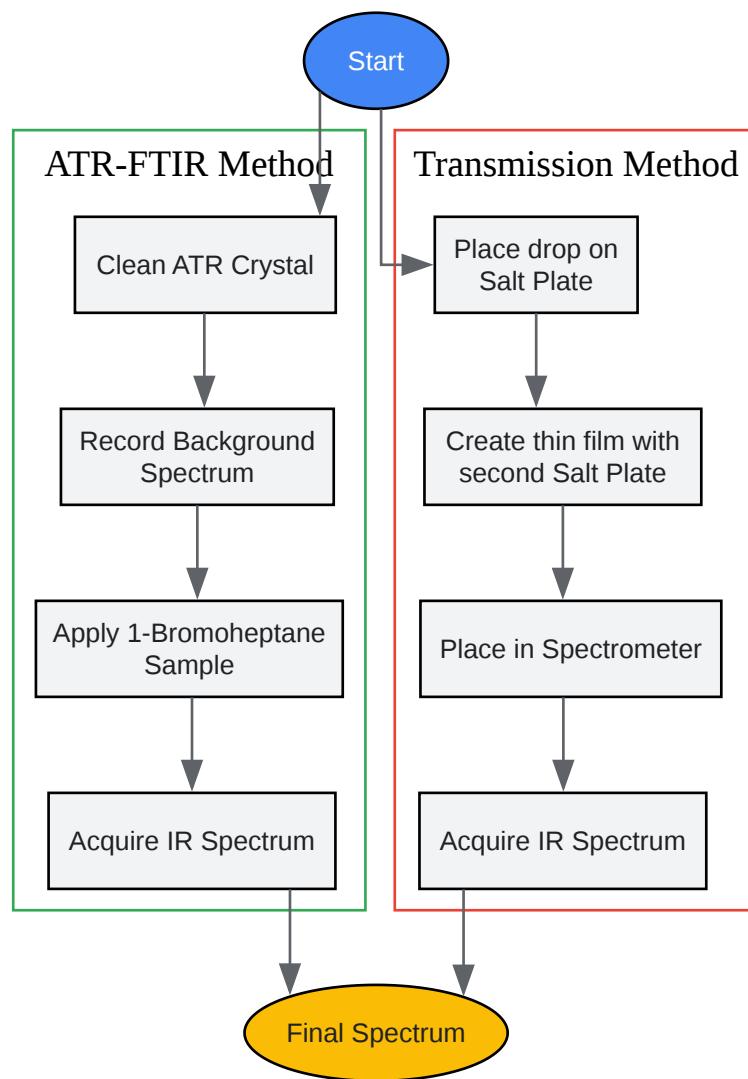
ATR-FTIR Method:

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.^[4]
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Application: A small drop of **1-bromoheptane** is placed directly onto the ATR crystal.
^[4]
- Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

- Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Transmission Method (Salt Plates):

- Sample Preparation: A drop of **1-bromoheptane** is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film.[5]
- Spectrum Acquisition: The "sandwich" of salt plates is placed in the spectrometer's sample holder, and the IR spectrum is recorded.



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Figure 2: Experimental workflows for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of **1-bromoheptane** shows a characteristic isotopic pattern for bromine-containing compounds.

m/z	Relative Intensity (%)	Assignment
178/180	5	[M] ⁺ (Molecular Ion)
121/123	10	[M - C ₄ H ₉] ⁺
99	100	[C ₇ H ₁₅] ⁺ (Loss of Br)
57	93	[C ₄ H ₉] ⁺
43	38	[C ₃ H ₇] ⁺
41	44	[C ₃ H ₅] ⁺

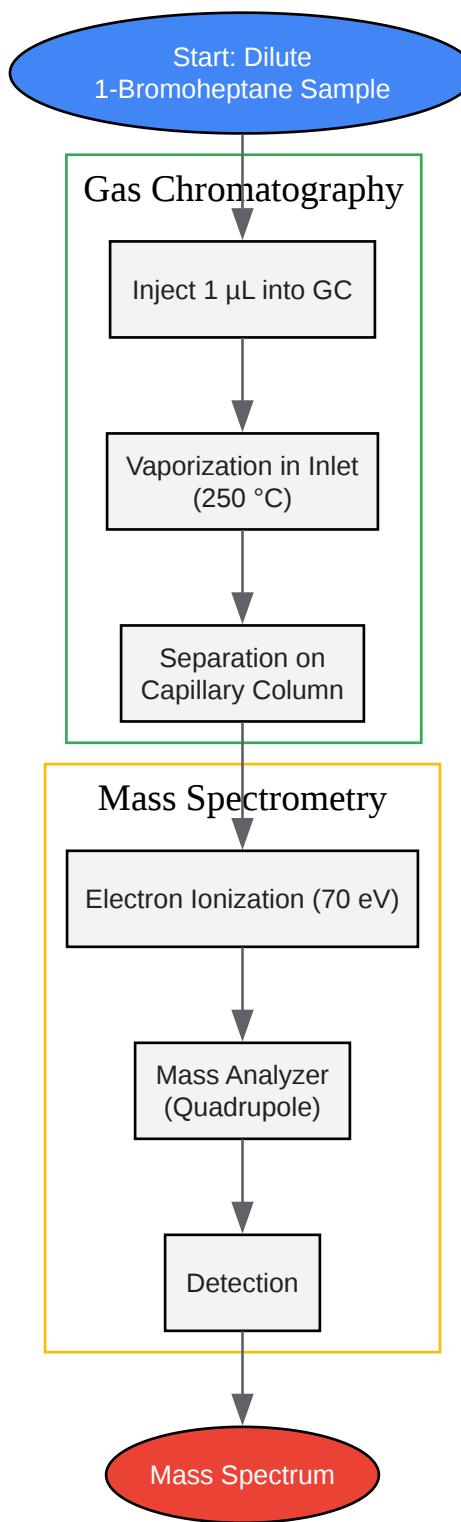
Note: The presence of two peaks for bromine-containing fragments (e.g., 178/180 and 121/123) is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, which is approximately 1:1. [6][7] The peak at m/z 99, corresponding to the heptyl cation, is often the base peak.

Experimental Protocol for GC-MS

For a volatile compound like **1-bromoheptane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

- Sample Preparation: A dilute solution of **1-bromoheptane** is prepared in a volatile solvent (e.g., dichloromethane or hexane).
- Instrumentation: A GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and a mass selective detector is used.

- Gas Chromatography (GC) Parameters:
 - Injection Volume: 1 μ L is injected into the GC inlet.
 - Inlet Temperature: Typically set to 250 °C.
 - Carrier Gas: Helium is used as the carrier gas with a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: Typically 230 °C.
 - Quadrupole Temperature: Typically 150 °C.
 - Scan Range: The mass range is scanned from m/z 40 to 400.



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Figure 3: A simplified workflow for GC-MS analysis.

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